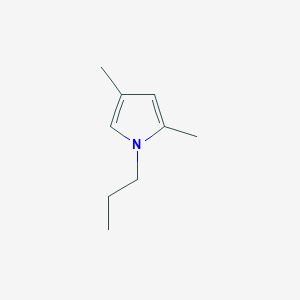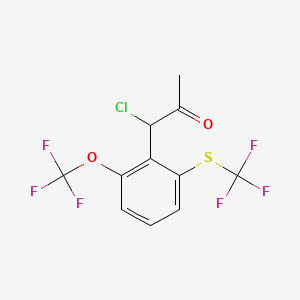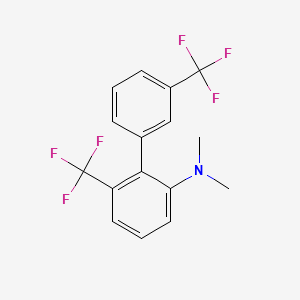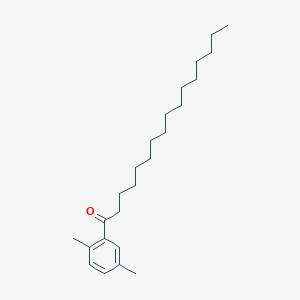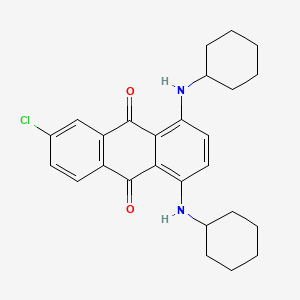
6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 6-chloro-1,4-bis(cyclohexylamino)- is a derivative of 9,10-anthracenedione, a compound known for its diverse applications in various fields such as dye production, pharmaceuticals, and analytical chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 6-chloro-1,4-bis(cyclohexylamino)- typically involves the chlorination of 9,10-anthracenedione followed by the introduction of cyclohexylamino groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the chlorination process. Subsequent amination is carried out using cyclohexylamine under controlled temperature and pressure conditions to ensure the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonic structures.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinonic derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted anthracenediones.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of various dyes and pigments due to its chromophoric properties. It also serves as an intermediate in the preparation of other anthracenedione derivatives.
Biology and Medicine: In biological research, the compound has been studied for its potential anticancer properties. It exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Industry: In the industrial sector, the compound is utilized as an analytical reagent for the photometric determination of metal ions. Its ability to form colored complexes with metals makes it valuable in analytical chemistry.
作用機序
The mechanism of action of 9,10-Anthracenedione, 6-chloro-1,4-bis(cyclohexylamino)- involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in apoptosis or cell death. The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism, particularly in its anticancer activity.
類似化合物との比較
Mitoxantrone: A well-known anthracenedione derivative used in cancer therapy.
Doxorubicin: Another anthracenedione derivative with potent anticancer properties.
1,4-Diaminoanthraquinone: Used in dye production and as an analytical reagent.
Uniqueness: 9,10-Anthracenedione, 6-chloro-1,4-bis(cyclohexylamino)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
10146-32-4 |
|---|---|
分子式 |
C26H29ClN2O2 |
分子量 |
437.0 g/mol |
IUPAC名 |
6-chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H29ClN2O2/c27-16-11-12-19-20(15-16)26(31)24-22(29-18-9-5-2-6-10-18)14-13-21(23(24)25(19)30)28-17-7-3-1-4-8-17/h11-15,17-18,28-29H,1-10H2 |
InChIキー |
OYHYXJOUXJKBSO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=C(C3=O)C=CC(=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)
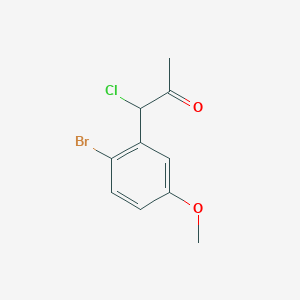
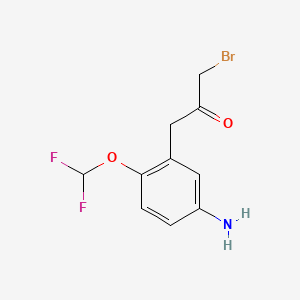

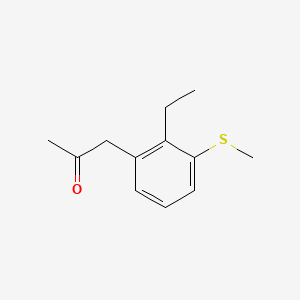
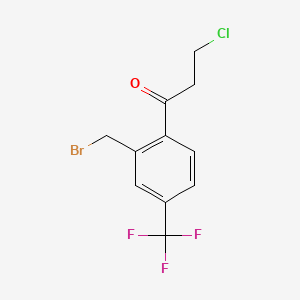

![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)
